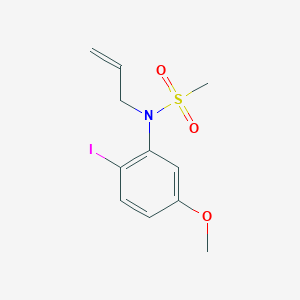
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-2-propenil- es un complejo compuesto orgánico que ha despertado interés en diversos campos científicos debido a su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo metanosulfonamida, un átomo de yodo, un grupo metoxilo y un grupo propenil unido a un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-2-propenil- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de acoplamiento de Sonogashira, donde se hace reaccionar 2-yodo-5-metoxianilina con alcohol propargílico en presencia de un catalizador de paladio y yoduro de cobre. Esta reacción forma el grupo propenil unido al anillo fenilo. Posteriormente, el grupo metanosulfonamida se introduce mediante una reacción con cloruro de metanosulfonilo en condiciones básicas .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. La elección de solventes, catalizadores y condiciones de reacción se controla cuidadosamente para garantizar una alta pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-2-propenil- se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El átomo de yodo puede reducirse a un átomo de hidrógeno, alterando la reactividad del compuesto.
Sustitución: El átomo de yodo puede sustituirse con otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como azida de sodio (NaN3) o tiourea.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo metoxilo puede producir metanosulfonamida, N-(2-formil-5-metoxifenil)-N-2-propenil-, mientras que la sustitución del átomo de yodo puede producir metanosulfonamida, N-(2-azido-5-metoxifenil)-N-2-propenil-.
Aplicaciones Científicas De Investigación
Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-2-propenil- tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: Se exploran los derivados del compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico para el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-2-propenil- ejerce sus efectos implica interacciones con diversos objetivos moleculares. El grupo metanosulfonamida puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. El átomo de yodo puede participar en el enlace de halógeno, afectando los procesos de reconocimiento molecular. El grupo propenil puede sufrir transformaciones metabólicas, dando lugar a metabolitos activos que interactúan con vías específicas.
Comparación Con Compuestos Similares
Compuestos similares
Metanosulfonamida, N-(2-yodo-5-metoxifenil)-: Carece del grupo propenil, lo que da como resultado una reactividad y aplicaciones diferentes.
Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-isopropil-:
Singularidad
Metanosulfonamida, N-(2-yodo-5-metoxifenil)-N-2-propenil- es único debido a la presencia del grupo propenil, que confiere reactividad adicional y potencial para formar diversos derivados. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e de investigación.
Propiedades
Número CAS |
185985-39-1 |
|---|---|
Fórmula molecular |
C11H14INO3S |
Peso molecular |
367.21 g/mol |
Nombre IUPAC |
N-(2-iodo-5-methoxyphenyl)-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C11H14INO3S/c1-4-7-13(17(3,14)15)11-8-9(16-2)5-6-10(11)12/h4-6,8H,1,7H2,2-3H3 |
Clave InChI |
PWGDLFUYSCLURJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)I)N(CC=C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















